Methyl 3-aminoisoquinoline-1-carboxylate;hydrochloride
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Overview
Description
Methyl 3-aminoisoquinoline-1-carboxylate;hydrochloride is a chemical compound with the molecular formula C11H10N2O2·HCl It is a derivative of isoquinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-aminoisoquinoline-1-carboxylate;hydrochloride typically involves the reaction of isoquinoline derivatives with appropriate reagents. One common method includes the esterification of 3-aminoisoquinoline-1-carboxylic acid with methanol in the presence of a catalyst, followed by the addition of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-aminoisoquinoline-1-carboxylate;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted isoquinoline derivatives, which can have different functional groups attached to the isoquinoline ring .
Scientific Research Applications
Methyl 3-aminoisoquinoline-1-carboxylate;hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: This compound can be used in the study of enzyme interactions and protein binding.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 3-aminoisoquinoline-1-carboxylate;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-aminoquinoline-1-carboxylate: Similar structure but lacks the isoquinoline ring.
Methyl 3-aminoisoquinoline-1-carboxylate: Similar but without the hydrochloride salt form.
Uniqueness
Methyl 3-aminoisoquinoline-1-carboxylate;hydrochloride is unique due to its specific structure, which includes both the isoquinoline ring and the hydrochloride salt. This combination can enhance its solubility and reactivity, making it a valuable compound in various chemical and biological applications .
Properties
IUPAC Name |
methyl 3-aminoisoquinoline-1-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2.ClH/c1-15-11(14)10-8-5-3-2-4-7(8)6-9(12)13-10;/h2-6H,1H3,(H2,12,13);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCTRJOUUPUAGOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC(=CC2=CC=CC=C21)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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